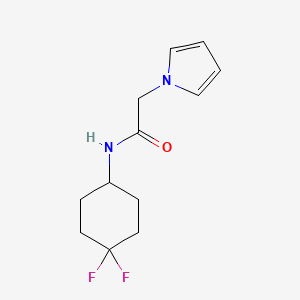

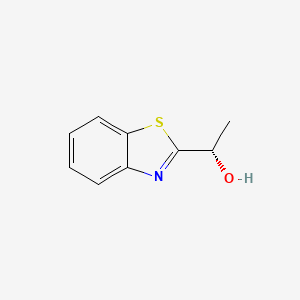

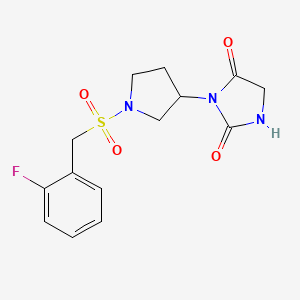

1-苯基-N-((2-(噻吩-3-基)吡啶-3-基)甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide compounds often involves complex reactions that provide insights into the chemical behavior of such molecules. For example, sulfonamides derived from serine and threonine have been synthesized using solid-phase synthesis, showcasing the versatility of sulfonamide chemistry (Králová et al., 2019). Additionally, the synthesis of N-(2-(pyridin-2-yl)ethyl) derivatives of methane-, benzene-, and toluenesulfonamide highlights the structural diversity achievable with sulfonamide compounds (Jacobs et al., 2013).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be quite intricate. Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives reveal complex molecular and supramolecular structures, providing valuable insights into the conformational preferences and intermolecular interactions of these compounds (Jacobs et al., 2013). Such analyses are crucial for understanding how these molecules might interact in more complex chemical environments.

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, indicating their reactivity and potential applications. For instance, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes under specific conditions leads to the formation of 1-methylsulfonyl-indoles, showcasing the compounds' versatility in synthetic chemistry (Sakamoto et al., 1988).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, are essential for their practical applications. While specific data on 1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide may not be readily available, studies on related compounds provide a basis for understanding these properties. For example, the crystal structure of N-3-pyridinyl-methanesulfonamide offers insights into the compound's solid-state properties and potential for forming hydrogen bonds, which could influence its solubility and stability (Dodoff et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the applications of sulfonamide compounds in synthesis and industry. Detailed studies on these properties are crucial for developing new materials and pharmaceuticals. For instance, the synthesis and reactivity of 1,1-dilithio derivatives of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide illustrate the compounds' potential in organometallic chemistry and their behavior in complex reactions (Bongini et al., 1976).

科学研究应用

分子结构研究:

- 对甲烷、苯和甲苯磺酰胺的N-[2-(吡啶-2-基)乙基]衍生物的研究揭示了分子和超分子结构的见解。这项研究展示了由可变二面角提供的不同构象,影响了分子间π-π堆积和氢键(Jacobs, Chan, & O'Connor, 2013)。

复杂化合物的合成:

- 通过5-内环三元环化反应合成2,5-二取代3-(苯磺酰基)吡咯烷的研究突出了创造复杂化学结构的复杂过程。本文详细描述了苯磺酰基甲烷锂化物与对映纯N-二苯基磷酰氮杂环丙烷的反应,导致高产率和优异的立体选择性(Craig, Jones, & Rowlands, 2000)。

有机反应机理洞察:

- 题为“N-吡啶基-2-异丙基苯胺衍生物中的中继质子制动:一个质子两个制动”的论文提供了关于吡啶氮原子的选择性质子化及其对N-吡啶基和N-(i-Pr)苯基键旋转速率的影响的见解。这项研究有助于理解有机化学中与质子相关的机制(Furukawa et al., 2020)。

结构表征和分析:

- 从5-溴和5-碘基苯甲酰胺衍生的N-(2-氰基苯基)二磺酰胺的实验和计算研究结合提供了使用核磁共振、红外和质谱技术进行广泛分子结构分析的研究。这项研究通过验证几何优化和结构参数,为结构化学领域做出了贡献(Mphahlele & Maluleka, 2021)。

消除反应的动力学和机理:

- 在乙腈中研究1,2-二苯基乙基底物的消除反应动力学揭示了在强碱存在时机械变化的机理。这项研究对于理解有机化学中消除反应的动态至关重要(Kumar & Balachandran, 2008)。

未来方向

The future directions for “1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide” and related compounds could involve further exploration of their biological activities. For instance, related compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . These findings suggest that these compounds might be promising for further development.

属性

IUPAC Name |

1-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c20-23(21,13-14-5-2-1-3-6-14)19-11-15-7-4-9-18-17(15)16-8-10-22-12-16/h1-10,12,19H,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJCWEMXYWRIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2498847.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)

![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)

![N,N-Dimethyl-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2498861.png)

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)

![Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2498865.png)